molecular formula C23H22N6O B8521645 Perk-IN-6

Perk-IN-6

Cat. No.: B8521645
M. Wt: 398.5 g/mol
InChI Key: VYZYOJULVVGQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PERK-IN-6 is a novel and highly potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). It has an IC50 value of 2.5 nM, making it a highly effective compound for research purposes . PERK is a key player in the unfolded protein response (UPR) pathway, which is activated in response to endoplasmic reticulum (ER) stress. This compound is used extensively in scientific research to study the role of PERK in various cellular processes and diseases .

Preparation Methods

The preparation of PERK-IN-6 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80 to achieve the desired formulation . The compound is then purified and stored under specific conditions to maintain its stability and potency . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with scaled-up reaction conditions to produce larger quantities of the compound.

Chemical Reactions Analysis

PERK-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

PERK-IN-6 is unique in its high potency and selectivity for PERK. Similar compounds include GSK2606414 and GSK2656157, which also target PERK but have off-target effects on other kinases such as receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . Another similar compound is AMG44, which is more specific to PERK and does not target RIPK1 . These comparisons highlight the uniqueness of this compound in terms of its selectivity and potency for PERK inhibition.

Properties

Molecular Formula

C23H22N6O

Molecular Weight

398.5 g/mol

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C23H22N6O/c1-14-4-3-5-17(27-14)11-20(30)29-9-8-16-10-15(6-7-19(16)29)18-12-28(2)23-21(18)22(24)25-13-26-23/h3-7,10,12-13H,8-9,11H2,1-2H3,(H2,24,25,26)

InChI Key

VYZYOJULVVGQRS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3)C4=CN(C5=NC=NC(=C45)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2HCl (150 mg, 0.443 mmol), (6-methyl-2-pyridinyl)acetic acid TFA salt (118 mg, 0.443 mmol), HATU (169 mg, 0.443 mmol), and DIEA (0.387 mL, 2.217 mmol) in N,N-Dimethylformamide (DMF) (3 mL) were stirred overnight at room temperature. At this time, LCMS analysis indicated complete conversion, so water (15 mL) was added to the reaction mixture, and the resulting mixture stirred for 30 minutes at room temperature, forming an emulsion-like mixture. The mixture was extracted with ethyl acetate: methanol (ca. 1% methanol, 3×30 mL) and the combined organics were dried over sodium sulfate, filtered and concentrated. The residue was adsorbed onto silica and purified by flash chromatography (0-10% MeOH in EtOAc, 12-g column) to afford 7-methyl-5-{1-[(6-methyl-2-pyridinyl)acetyl]-2,3-dihydro-1H-indol-5-yl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine (167.3 mg, 0.420 mmol, 95% yield) as an off-white solid. LC-MS (ES) m/z=399 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.46 (s, 3H), 3.23 (t, J=8.34 Hz, 2H), 3.75 (s, 3H), 4.00 (s, 2H), 4.29 (t, J=8.46 Hz, 2H), 6.01-6.41 (m, 2H), 7.17 (t, J=7.33 Hz, 2H), 7.23 (d, J=8.34 Hz, 1H), 7.27-7.34 (m, 2H), 7.68 (t, J=7.58 Hz, 1H), 8.12 (d, J=8.08 Hz, 1H), 8.18 (s, 1H).
Name
(6-methyl-2-pyridinyl)acetic acid TFA salt
Quantity
118 mg
Type
reactant
Reaction Step One
Name
Quantity
169 mg
Type
reactant
Reaction Step One
Name
Quantity
0.387 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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